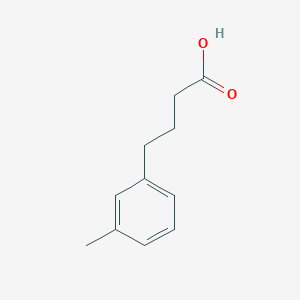

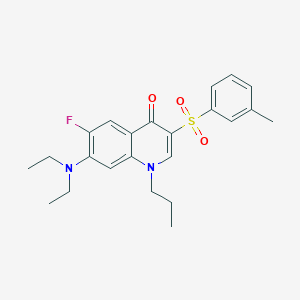

![molecular formula C11H12N4S B2381994 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine CAS No. 7120-04-9](/img/structure/B2381994.png)

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been achieved via a sequence of multistep synthesis processes in good yield started by 2-(4-chlorophenoxy)acetic acid with 4-(4-methylphenyl)thiazol-2-amine in dry dichloromethane followed by the addition of lutidine, and O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluroniumtetrafluoroborate as coupling agent in cold condition .Chemical Reactions Analysis

Thiazole ring, a key component of “this compound”, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Applications De Recherche Scientifique

Antihypertensive Properties

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine and related compounds have been studied for their antihypertensive properties. Research indicates that certain derivatives exhibit significant activity in lowering blood pressure in hypertensive rats. This effect is believed to be due to their direct relaxant impact on vascular smooth muscle (Turner et al., 1988).

Crystal Structure Analysis

The crystal structure of related compounds has been analyzed to understand their molecular configurations. For instance, studies have detailed the dihedral angles and hydrogen bonding characteristics of specific derivatives, which is crucial in understanding their chemical properties and potential applications (Haifeng He et al., 2012).

Electronic Structure Analysis

Quantum chemical studies have been conducted on similar compounds to identify the correct tautomeric state, which is essential for understanding their chemical behavior. These analyses contribute to a deeper knowledge of their electronic structures and potential reactivity (Bhatia et al., 2012).

Antimicrobial Activities

Several derivatives of this compound have been explored for their antimicrobial properties. Synthesized analogues have shown promising antibacterial and antifungal activities against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Synthesis and Bioactivity

New synthesis methods have been developed for creating guanidine derivatives, including those similar to this compound. These methods are pivotal in creating compounds with various biological activities, such as anti-inflammatory and antimicrobial properties (Rawat & Mehra, 2016).

Histamine Receptor Agonists

Research has also explored the use of guanidine derivatives as histamine H2-receptor agonists. These studies are significant in developing drugs with improved pharmacokinetics and bioavailability, demonstrating the potential therapeutic applications of these compounds (Ghorai et al., 2008).

Mécanisme D'action

Target of Action

It’s known that compounds with a 2-aminothiazole scaffold, such as this one, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s known that 2-aminothiazole derivatives can cause inhibition of tubulin polymerization, disrupting tubulin microtubule dynamics . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

Propriétés

IUPAC Name |

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c1-7-2-4-8(5-3-7)9-6-16-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGAXVHTLHPERL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401103645 |

Source

|

| Record name | 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26730005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

7120-04-9 |

Source

|

| Record name | 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

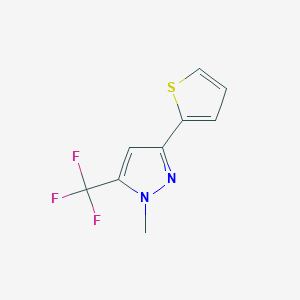

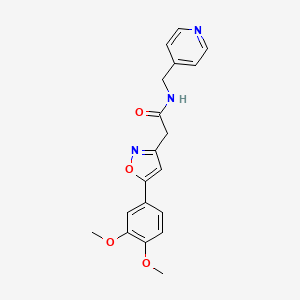

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2381915.png)

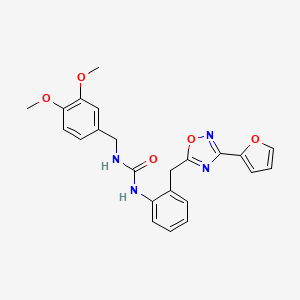

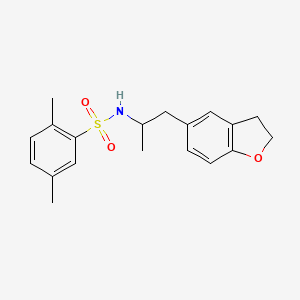

![3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2381917.png)

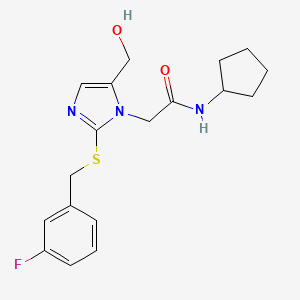

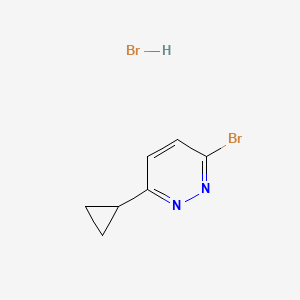

![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2381918.png)

![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2381923.png)

![2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2381925.png)

![1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381929.png)